N-(furan-3-ylmethyl)cyclopentanamine N-(furan-3-ylmethyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 1183688-39-2
VCID: VC3054124
InChI: InChI=1S/C10H15NO/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2
SMILES: C1CCC(C1)NCC2=COC=C2
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

N-(furan-3-ylmethyl)cyclopentanamine

CAS No.: 1183688-39-2

Cat. No.: VC3054124

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-3-ylmethyl)cyclopentanamine - 1183688-39-2

Specification

CAS No. 1183688-39-2
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name N-(furan-3-ylmethyl)cyclopentanamine
Standard InChI InChI=1S/C10H15NO/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2
Standard InChI Key NWBVMUNGMZFZFC-UHFFFAOYSA-N
SMILES C1CCC(C1)NCC2=COC=C2
Canonical SMILES C1CCC(C1)NCC2=COC=C2

Introduction

Structural Characteristics

Chemical Composition and Molecular Structure

N-(furan-3-ylmethyl)cyclopentanamine is characterized by a furan ring connected to a cyclopentyl group through a secondary amine linkage. The compound features a methylene bridge between the furan-3-position and the nitrogen atom. This arrangement creates a molecule with distinct regions of electronegativity and potential hydrogen bonding sites.

The structure consists of:

  • A furan ring (C₄H₄O) at the 3-position

  • A methylene (-CH₂-) linker

  • A secondary amine (-NH-) group

  • A cyclopentyl ring (C₅H₉)

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₀H₁₅NODerived from structure
Molecular Weight165.24 g/molCalculated from atomic weights
Physical StateLikely liquid at room temperatureBased on similar secondary amines
SolubilityModerate solubility in organic solvents; limited water solubilityBased on polarity profile
Boiling PointApproximately 220-240°CEstimated from similar compounds
AppearancePale yellow to amber liquidTypical for furan derivatives

Synthetic Approaches

Reductive Amination

One potential synthetic route would involve reductive amination between cyclopentylamine and furan-3-carbaldehyde:

  • Formation of imine intermediate

  • Reduction with an appropriate reducing agent (NaBH₄, NaBH₃CN, or H₂/Pd)

This approach is supported by similar methodologies seen in the synthesis of N-Ts linked compounds where "propargylamine (1.0 equiv) were added, and the mixture was stirred at room temperature for 24–48 h" to form an imine intermediate, followed by reduction.

Alkylation of Cyclopentylamine

Direct alkylation of cyclopentylamine with 3-(halomethyl)furan (typically 3-(bromomethyl)furan or 3-(chloromethyl)furan) could provide another viable route:

  • Preparation of 3-(halomethyl)furan

  • Nucleophilic substitution with cyclopentylamine

  • Purification of the product

Chemical Reactivity

Functional Group Reactivity

N-(furan-3-ylmethyl)cyclopentanamine contains several reactive sites that would influence its chemical behavior:

Furan Ring Reactivity

The furan ring would be susceptible to:

  • Electrophilic aromatic substitution (predominantly at C-2 and C-5 positions)

  • Diels-Alder reactions as a diene component

  • Ring-opening reactions under acidic conditions

The search results indicate that furan rings participate in complex transformations, including gold-catalyzed reactions where "cyclopropanation/cyclopropane opening sequence eventually determines the opening of the furan ring."

Amine Reactivity

The secondary amine group would be reactive toward:

  • Acylation (forming amides)

  • Sulfonylation (forming sulfonamides)

  • Alkylation (forming tertiary amines)

This is supported by procedures in the search results where "p-toluenesulfonyl chloride (1.0 equiv) was added portionwise" to create N-Ts derivatives of amines.

Analytical Characterization

Spectroscopic Properties

Characterization of N-(furan-3-ylmethyl)cyclopentanamine would typically involve several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Expected ¹H NMR signals would include:

  • Furan ring protons (δ approximately 6.4-7.8 ppm)

  • Methylene bridge protons (δ approximately 3.5-4.0 ppm)

  • Cyclopentyl ring protons (δ approximately 1.5-1.8 ppm for ring CH₂ groups, 3.0-3.2 ppm for CH-N)

  • NH proton (δ variable, approximately 1.0-2.5 ppm)

The search results provide examples of NMR characterization, such as: "¹H NMR (600 MHz, dmso-d6) δ (ppm): 8.21 (br s, 2H), 7.84 (d, 1H, J= 1.7 Hz), 7.09 (d, 1H, J= 3.3 Hz), 6.50 (dd, 1H, J= 3.3, 1.7 Hz)" for a furan derivative.

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 165 [M]⁺

  • Fragment ions corresponding to cleavage of the C-N bond

  • Characteristic fragmentation pattern of furan ring

Structure-Activity Relationships

Comparison with Related Compounds

The search results provide information on furan-containing compounds with different structural features. For example, the compound with CAS#:2034501-14-7 (N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide) shares the furan-3-yl motif but incorporates additional complexity.

The structural similarities and differences between these compounds are presented in the following table:

Structural FeatureN-(furan-3-ylmethyl)cyclopentanamineN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
Furan Position3-position3-position
Nitrogen LinkageSecondary amineAmide
Cyclic ComponentCyclopentylCyclopropyl with 2-methoxyphenyl
Additional FeaturesNonePyrazin-2-yl group
Molecular Weight165.24 g/mol349.4 g/mol

Research Gaps and Future Directions

Current Limitations

The available research on N-(furan-3-ylmethyl)cyclopentanamine appears limited, with several knowledge gaps:

  • Lack of efficient and reproducible synthetic protocols

  • Incomplete physicochemical characterization

  • Undefined biological activity profiles

  • Limited structure-activity relationship studies

Proposed Research Areas

Future research directions for N-(furan-3-ylmethyl)cyclopentanamine could include:

  • Development and optimization of synthetic routes, particularly those applying green chemistry principles

  • Comprehensive characterization of physical, chemical, and biological properties

  • Exploration of catalytic applications

  • Investigation of structure modifications to enhance specific activities

  • Computational studies to predict properties and activities

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